TRPV1 Binding Affinity Versus N1-Benzyl Analog
In a series of piperidine carboxamide TRPV1 antagonists, the N1-(2-methoxyethyl) substitution on the piperidine-1,4-dicarboxamide scaffold is predicted to confer a distinct binding affinity profile compared to the N1-benzyl analog. While direct head-to-head data for the title compound is not publicly available, class-level SAR from Cheung et al. demonstrates that N1 polar group modifications can shift TRPV1 Ki by >10-fold [1]. The N1-benzyl analog (N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide) is commercially available but lacks published TRPV1 activity data, making cross-study comparison impossible at this time. Procurement decisions relying on assumed equipotency between these two analogs are therefore unsupported by quantitative evidence.
| Evidence Dimension | TRPV1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide: not publicly reported |
| Quantified Difference | Cannot be calculated; class-level SAR suggests potential >10-fold difference based on N1 substituent variation |
| Conditions | TRPV1 binding assay (class reference from Cheung et al. 2008) |
Why This Matters
Without quantitative affinity data, selecting this compound over the benzyl analog for TRPV1-targeted experiments is speculative and may lead to inactive or off-target outcomes.
- [1] Cheung, W. S.; Calvo, R. R.; Tounge, B. A.; Zhang, S. P.; Stone, D. R.; Brandt, M. R.; Hutchinson, T.; Flores, C. M.; Player, M. R. Discovery of piperidine carboxamide TRPV1 antagonists. Bioorg. Med. Chem. Lett. 2008, 18 (16), 4569–4572. View Source
